molecular formula C11H10N2O3 B8395575 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl acetate

3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl acetate

Cat. No. B8395575
M. Wt: 218.21 g/mol
InChI Key: OAIRWTWVBFRPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08569285B2

Procedure details

To a solution of 9.40 g (39.8 mmol) of the product obtained in Step B above in 300 ml of toluene there are added 150 mg of para-toluenesulphonic acid and the reaction mixture is heated at reflux, using a Dean-Stark system, for 12 hours. The title product is obtained after evaporating off the toluene using a rotary evaporator.
Name
product
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11](=[N:13][O:14][C:15](=O)[CH3:16])[NH2:12])[CH:6]=1)(=[O:3])[CH3:2].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[C:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]2[N:12]=[C:15]([CH3:16])[O:14][N:13]=2)[CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
product
Quantity
9.4 g
Type
reactant
Smiles
C(C)(=O)OC1=CC(=CC=C1)C(N)=NOC(C)=O
Name
Quantity
150 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(=O)OC1=CC(=CC=C1)C1=NOC(=N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.